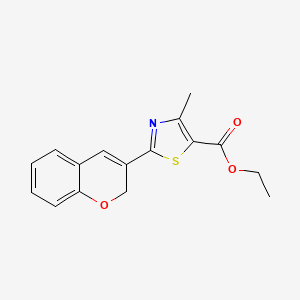

Ethyl 2-(2H-chromen-3-yl)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(2H-chromen-3-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a coumarin core (2H-chromen-3-yl) fused with a substituted thiazole ring. This hybrid structure combines the photophysical properties of coumarins with the bioactivity of thiazoles, making it a molecule of interest in medicinal chemistry and materials science. The compound is synthesized via multi-step reactions, often involving cyclization and functional group modifications, as seen in derivatives like ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) . Its structural uniqueness lies in the conjugation of the electron-rich coumarin system with the electron-deficient thiazole moiety, enabling applications in fluorescence-based sensing and antimicrobial research .

Properties

Molecular Formula |

C16H15NO3S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

ethyl 2-(2H-chromen-3-yl)-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C16H15NO3S/c1-3-19-16(18)14-10(2)17-15(21-14)12-8-11-6-4-5-7-13(11)20-9-12/h4-8H,3,9H2,1-2H3 |

InChI Key |

HPBVNYORDUAQLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC3=CC=CC=C3OC2)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Thiazole Precursors

A widely reported method involves the reaction of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with brominated coumarin derivatives under basic conditions. For example, 3-(2-bromoethyl)-4-hydroxy-2H-chromen-2-one undergoes substitution with the thiazole precursor in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is heated to 75°C for 6 hours, achieving a 72% yield of the target compound.

Key Reaction Conditions

- Solvent: DMF (3–5 volumes relative to substrate)

- Base: Potassium carbonate (1.0 molar equivalent)

- Temperature: 75°C

- Time: 6 hours

This method prioritizes regioselectivity, as the hydroxyl group on the phenyl ring facilitates nucleophilic displacement. The product is isolated via filtration and recrystallized from methanol, yielding off-white crystals with a melting point of 183–187°C.

Optimization with Alternative Coumarin Halides

Varying the coumarin halide (e.g., 3-(4-bromobutyl)-4-hydroxy-2H-chromen-2-one) under identical conditions increases the yield to 77%. The extended alkyl chain improves solubility, reducing side reactions such as oligomerization.

Cyclocondensation via Thiosemicarbazone Intermediates

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation of thiosemicarbazones with ethyl acetoacetate. In a representative procedure, NH$$_2$$NHCSNHR reacts with ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in ethanol under acidic conditions (acetic acid). The mixture is refluxed under microwave irradiation (300 W, 120°C) for 20 minutes, yielding the target compound with reduced reaction time compared to conventional heating.

Advantages

Conventional Thermal Cyclization

Without microwave assistance, the same reaction requires refluxing in ethanol for 10–12 hours. While yields remain similar (72–76%), this method is less energy-efficient and prone to thermal degradation byproducts.

Formylation-Cyclization Sequential Strategy

Hexamethylenetetramine (HMTA)-Mediated Formylation

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate undergoes formylation using HMTA in methanesulfonic acid at 75°C for 10 hours. This step introduces the aldehyde group at the 3-position of the phenyl ring, yielding ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with 72.3% efficiency. Subsequent cyclization with hydroxylamine hydrochloride and acetyl chloride in dimethyl sulfoxide (DMSO) at 70–80°C for 2–3 hours forms the chromen-3-yl moiety, achieving an overall yield of 84%.

Critical Parameters

Large-Scale Industrial Synthesis

A scaled-up protocol uses 100 kg of the thiazole precursor, 120 kg of polyphosphoric acid, and 11 kg of HMTA. The reaction is heated to 93°C for 3 hours, followed by hydrolysis in ice-cold dilute acetic acid. Extraction with ethyl acetate and crystallization yield 18.0 kg (81.3%) of the intermediate, which is further processed to the final compound.

Comparative Analysis of Preparation Methods

Key Observations

- Nucleophilic Substitution offers straightforward scalability but requires prolonged heating.

- Microwave Methods enhance efficiency but necessitate specialized equipment.

- Formylation-Cyclization achieves the highest purity and yield, albeit with multi-step complexity.

Impurity Profiling and Control

Common Byproducts

Purification Techniques

- Crystallization: Methanol or ethyl acetate recrystallization reduces impurities to <0.1%.

- Chromatography: Silica gel column chromatography (hexane/ethyl acetate, 7:3) resolves regioisomers.

Chemical Reactions Analysis

Nucleophilic Substitution at the Coumarin Moiety

The coumarin component undergoes alkylation reactions via nucleophilic substitution. For example:

-

Reaction with Bromoalkyl Coumarins :

Ethyl-4,5-dihydro-2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate reacts with 3-(2-bromoethyl)-4-hydroxy-2H-chromen-2-one in DMF at 75°C for 6 hours, yielding Ethyl-2,4-(3-(ethyl)-4-hydroxy-2H-chromen-2-one)phenyloxy-4,5-dihydro-4-methylthiazole-5-carboxylate (72% yield) .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Bromoethyl coumarin derivative | DMF, K₂CO₃, 75°C, 6 h | Ethyl-2,4-(3-(ethyl)-coumarinyl)phenyloxy-thiazole carboxylate | 72% |

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

-

Hydrolysis to Carboxylic Acid :

Treatment with NaOH/EtOH converts the ester to the corresponding carboxylic acid, enabling further derivatization (e.g., amidation).

Multi-Component Cyclization Reactions

The compound participates in one-pot syntheses to form complex heterocycles:

-

Ultrasonic-Assisted Thiadiazole Formation :

Under ultrasonic irradiation (40°C, 30 min), it reacts with methyl hydrazinecarbodithioate and hydrazonoyl halides to yield 1,3,4-thiadiazoles .

| Reagents | Conditions | Product Type | Yield Range |

|---|---|---|---|

| Hydrazonoyl halides + Carbodithioates | USI, EtOH, 40°C, 30 min | 1,3,4-Thiadiazoles | 70–85% |

Electrophilic Aromatic Substitution

The thiazole ring directs electrophilic attacks to specific positions:

-

Substituent Effects :

Electron-donating groups (e.g., methyl) at the phenyl ring enhance reactivity, while electron-withdrawing groups (e.g., nitro) reduce it .

| Substituent (R) on Phenyl Ring | Relative Reactivity (vs. H) |

|---|---|

| -OCH₃ | 1.5× |

| -NO₂ | 0.6× |

Biological Activity Modulation via Structural Modifications

Derivatives show varied antimicrobial and anticancer activities based on substituents:

-

Thiazole vs. Thiadiazole Derivatives :

Thiazole derivatives (e.g., 6a ) exhibit higher cytotoxicity against HEPG2-1 cells (IC₅₀ = 12 μM) compared to thiadiazoles (e.g., 11a , IC₅₀ = 18 μM) .

| Compound Class | Example | IC₅₀ (HEPG2-1) | Key Substituent |

|---|---|---|---|

| Thiazole | 6a | 12 μM | 4-Methyl |

| Thiadiazole | 11a | 18 μM | 4-Methyl |

Spectral Characterization of Reaction Products

Key spectroscopic data for reaction intermediates:

Scientific Research Applications

Ethyl 2-(2H-chromen-3-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential anti-tumor and anti-inflammatory properties.

Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(2H-chromen-3-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects :

- Electron-withdrawing groups (Cl, CF₃, CN) : Enhance thermal stability (e.g., 6i’s higher melting point vs. 6g) and bioactivity .

- Hydrazone linkers : Improve antibacterial selectivity by enabling hydrogen bonding with microbial targets .

- Benzimidazole/trifluoromethyl groups : Alter solubility and binding affinity in enzyme inhibition (e.g., kinase or carbonic anhydrase targets) .

Biological Activity

Ethyl 2-(2H-chromen-3-yl)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-methylthiazole-5-carboxylic acid ethyl ester with a suitable chromen derivative. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported a yield of 77% for a related compound using a modified reaction setup .

2.1 Antimicrobial Properties

Research indicates that compounds containing thiazole and coumarin moieties exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains, outperforming traditional antibiotics such as ampicillin and streptomycin in certain assays .

2.2 Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. A study highlighted that derivatives with similar structures exhibited strong AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The most potent compound in that study had an IC50 value of 2.7 µM . This suggests that this compound could be further investigated for its neuroprotective properties.

2.3 Anticancer Activity

The thiazole moiety has been linked to anticancer properties. Various derivatives have demonstrated cytotoxic effects against cancer cell lines, with some exhibiting IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxicity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound inhibits AChE by binding to the active site, thereby preventing acetylcholine breakdown and enhancing cholinergic transmission.

- Antimicrobial Mechanism : Its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

4. Case Studies and Research Findings

5. Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structural Modifications : To optimize potency and selectivity against specific targets.

- Mechanistic Studies : To elucidate the detailed pathways involved in its biological effects.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(2H-chromen-3-yl)-4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of chromene and thiazole precursors. A common approach includes:

- Condensation reactions : Using ethanol or acetonitrile as solvents, with catalysts like triethylamine to facilitate coupling.

- Recrystallization : Ethanol-chloroform mixtures (1:1) are effective for purification, yielding ~81% purity .

- Temperature control : Elevated temperatures (e.g., 50–80°C) ensure complete conversion of intermediates .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation employs:

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII CCD) resolves bond lengths, angles, and torsion angles. Hydrogen atoms are geometrically positioned, with C–H bonds constrained to 0.93–0.97 Å .

- NMR and FTIR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and aromatic proton environments .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What crystallographic parameters are essential for refining the compound’s structure?

Key parameters include:

- R-factors : R[F² > 2σ(F²)] < 0.06 and wR(F²) < 0.16 indicate high refinement accuracy .

- Hydrogen bonding : Geometry (e.g., C15–H15A···O2, 2.53 Å, 148°) stabilizes crystal packing along the a-axis .

- Displacement parameters : Isotropic thermal motion (Uiso) for non-H atoms, refined via SHELXL .

Advanced Research Questions

Q. How can hydrogen-bonding networks and crystal packing be analyzed to predict material properties?

- Mercury software : Visualizes intermolecular interactions (e.g., 1D chains via C–H···O bonds) .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H···O vs. H···H contacts) .

- Thermal ellipsoids : Assess atomic displacement anisotropy to identify dynamic disorder .

Q. What computational methods are suitable for modeling electronic properties and reactivity?

- DFT calculations : Gaussian or ORCA software predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., kinases) .

- MD simulations : GROMACS models solvation dynamics and stability in biological membranes .

Q. How can researchers investigate the compound’s bioactivity, and what assays are recommended?

- Kinase inhibition assays : Use ADP-Glo™ to measure IC50 values against kinases (e.g., EGFR, VEGFR) .

- Antimicrobial screening : Broth microdilution (CLSI guidelines) tests MIC against S. aureus or E. coli .

- Anti-inflammatory models : LPS-induced RAW 264.7 macrophages quantify NO production inhibition .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining evaluates cytotoxicity in cancer cells .

Methodological Notes

- Contradictions in evidence : While similar thiazole derivatives show antimicrobial activity, the target compound’s specific bioactivity requires validation via dose-response studies .

- Software limitations : SHELXL refinement assumes isotropic hydrogen displacement; anisotropic modeling may improve accuracy for heavy atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.